molecular formula C10H8INO B11843398 7-Iodo-2-methylquinolin-8-ol CAS No. 37026-25-8

7-Iodo-2-methylquinolin-8-ol

Cat. No.: B11843398
CAS No.: 37026-25-8
M. Wt: 285.08 g/mol
InChI Key: ZLUMCQZPYADRED-UHFFFAOYSA-N
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Description

7-Iodo-2-methylquinolin-8-ol: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methylquinolin-8-ol can be achieved through various methods. One common approach involves the iodination of 2-methylquinolin-8-ol. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:

  • Dissolve 2-methylquinolin-8-ol in a suitable solvent such as acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-methylquinolin-8-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline N-oxide derivatives.

    Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: 7-Iodo-2-methylquinolin-8-ol is used as a building block in the synthesis of more complex organic molecules

Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme activities and protein interactions.

Medicine: Quinoline derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as antimicrobial, antiviral, and anticancer agents. The iodine atom enhances the compound’s ability to interact with biological targets, increasing its efficacy.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 7-Iodo-2-methylquinolin-8-ol involves its interaction with specific molecular targets. The iodine atom enhances the compound’s ability to form halogen bonds with biological molecules, increasing its binding affinity. The quinoline ring can intercalate with DNA, disrupting its structure and inhibiting replication. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.

Comparison with Similar Compounds

    2-Methylquinolin-8-ol: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    7-Bromo-2-methylquinolin-8-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    8-Hydroxyquinoline: Lacks both the iodine and methyl groups, resulting in different applications and properties.

Uniqueness: 7-Iodo-2-methylquinolin-8-ol is unique due to the presence of both the iodine atom and the methyl group. The iodine atom enhances its ability to form halogen bonds, increasing its binding affinity with biological targets. The methyl group at the 2nd position influences the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry and a promising candidate in medicinal research.

Properties

CAS No.

37026-25-8

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

7-iodo-2-methylquinolin-8-ol

InChI

InChI=1S/C10H8INO/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,1H3

InChI Key

ZLUMCQZPYADRED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)I

Origin of Product

United States

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